molecular formula C13H27ClN2O4 B13397164 Boc-dab-otbu hcl

Boc-dab-otbu hcl

Cat. No.: B13397164
M. Wt: 310.82 g/mol
InChI Key: PIFRQYRFCQGLRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-dab-otbu hydrochloride involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction typically occurs under basic conditions, such as the presence of sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can also be carried out in tetrahydrofuran (THF) at 40°C or in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production of Boc-dab-otbu hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of Boc-dab-otbu hydrochloride involves the protection of the amino group through the formation of a carbamate. The Boc group is added to the amine using di-tert-butyl dicarbonate, which forms a stable carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-dab-otbu hydrochloride is unique due to its specific structure and the stability of the Boc protecting group. It offers a balance between stability and ease of removal, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C13H27ClN2O4

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride

InChI

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H

InChI Key

PIFRQYRFCQGLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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